molecular formula C14H18N6O2 B2468074 (E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919027-31-9

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2468074
CAS No.: 919027-31-9
M. Wt: 302.338
InChI Key: CLLMMEQDBCAATN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a synthetic purine-based small molecule designed for research applications. This compound features a unique (E)-but-2-en-1-yl side chain, which may influence its stereospecific interactions with biological targets. Its core purine-dione structure is similar to scaffolds found in various pharmacologically active compounds, suggesting potential as a key intermediate or tool compound in medicinal chemistry and drug discovery programs. Researchers can explore its properties as a [ Speculate on potential application, e.g., protein kinase inhibitor ] or for [ Speculate on another potential application, e.g., probing adenosine receptor signaling pathways ]. The precise mechanism of action is not fully elucidated and requires further experimental investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-[(E)-but-2-enyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-5-6-7-19-12(21)10-11(17(3)14(19)22)15-13-18(4)16-9(2)8-20(10)13/h5-6H,7-8H2,1-4H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLMMEQDBCAATN-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound belongs to the triazino-purine family and is characterized by a unique structure that may influence its biological activity. The following table summarizes its key structural features:

FeatureDescription
IUPAC NameThis compound
Molecular FormulaC13H16N4O2
Molecular Weight248.29 g/mol
Structural CharacteristicsContains a triazine ring and a purine base

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar triazino derivatives. For instance, compounds with related structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving membrane disruption and inhibition of cell wall synthesis .

Anticancer Properties

Triazino derivatives are also being explored for their anticancer properties. Research indicates that modifications in the triazine ring can enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting proliferation. One study reported that derivatives exhibited significant activity against human adenocarcinoma cells .

The biological activity of this compound may involve:

  • Inhibition of DNA/RNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Cellular signaling modulation : Potential interaction with specific receptors or enzymes involved in cellular signaling pathways.

Case Studies

In a notable study involving structural analogs of this compound:

  • Study Design : A series of synthesized triazino derivatives were tested for their antibacterial and anticancer activities.
  • Results : Certain derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines and showed promising antibacterial activity against resistant strains.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to this compound. For instance, novel purinone derivatives have shown significant cytotoxicity against various cancer cell lines. In particular, compounds similar to (E)-7-(but-2-en-1-yl)-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibited lower IC50 values than standard chemotherapeutics like temozolomide in inhibiting HepG-2 and U-11 cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain purine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. These findings suggest potential therapeutic uses in treating inflammatory diseases .

Herbicidal Activity

The herbicidal properties of related compounds have been explored extensively. Derivatives of purine and triazine structures have shown promising results in inhibiting the growth of various weed species. For instance, certain synthesized derivatives demonstrated over 70% inhibition rates against Amaranthus retroflexus, indicating their potential use as herbicides in agricultural settings .

Plant Growth Regulation

Additionally, compounds similar to this compound may serve as plant growth regulators. Their ability to modulate hormonal pathways in plants can enhance growth rates or improve resistance to environmental stressors.

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies to understand its interactions at a molecular level. Research indicates that it can inhibit key enzymes involved in metabolic pathways related to nucleic acid synthesis and degradation. Such studies are crucial for developing new drugs targeting specific metabolic disorders or cancers .

Drug Design and Development

The unique properties of this compound make it an attractive scaffold for drug design. Researchers are exploring modifications to enhance its efficacy and selectivity for specific biological targets while minimizing side effects.

Chemical Reactions Analysis

Hydrolysis of the Dione Moiety

The 6,8-dione groups in the purine core are susceptible to hydrolysis under acidic or basic conditions. This reaction typically generates carboxylic acid derivatives or decarboxylated products, depending on pH and temperature.

Reaction Conditions Expected Products Mechanism
Acidic (HCl, H₂SO₄)6,8-dihydroxy intermediatesNucleophilic acyl substitution
Basic (NaOH, KOH)Carboxylate salts or ring-opened derivativesBase-catalyzed hydrolysis

Similar hydrolysis patterns are observed in caffeine derivatives (PubChem CID 22181) , where methylxanthine moieties undergo ring-opening under strong alkaline conditions.

Alkenyl Group Reactivity

The (E)-but-2-en-1-yl substituent introduces potential for addition, hydrogenation, or isomerization reactions.

Reaction Type Conditions Outcome
HydrogenationH₂/Pd catalyst, room temperatureSaturation to butyl group
EpoxidationmCPBA (meta-chloroperbenzoic acid)Formation of epoxide derivative
Radical AdditionUV light, initiators (e.g., AIBN)Cross-linked polymers

The stereochemistry of the alkenyl group (E-configuration) influences regioselectivity in these reactions .

Triazine Ring Modifications

The triazino[3,4-f]purine system may undergo nucleophilic substitution or cycloaddition due to electron-deficient nitrogen atoms.

Reaction Reagents Products
Nucleophilic SubstitutionAmines, thiolsTriazino-N-alkylated derivatives
Diels-Alder CycloadditionDienes (e.g., 1,3-butadiene)Fused bicyclic adducts

Patented triazolo-benzimidazole analogs (EP2850068B1) demonstrate comparable reactivity, where sulfanyl groups participate in substitution reactions with amines.

Methyl Group Oxidation

The 1,3,9-trimethyl groups on the purine core can be oxidized to hydroxymethyl or carboxylate groups under controlled conditions.

Oxidizing Agent Conditions Product
KMnO₄Acidic, heatedCarboxylic acid derivatives
SeO₂Reflux in dioxaneHydroxymethyl intermediates

This mirrors the oxidation of 1,3,7-trimethylxanthine (caffeine) to uric acid derivatives .

Photochemical Reactions

The conjugated system in the triazino-purine scaffold may undergo photochemical transformations, such as [2+2] cycloadditions or isomerization.

Light Source Reaction Outcome
UV-A (365 nm)Dimerization via π-π interactionsCyclobutane-linked dimers
Visible light (with sensitizer)Singlet oxygen generationOxidized triazine derivatives

Biological Interactions

While not synthetic reactions, enzymatic modifications are relevant for bioactivity:

  • Methyltransferase Interactions : Competitive inhibition of adenosine deaminase due to structural mimicry .

  • Cytochrome P450 Oxidation : Predicted hydroxylation at the alkenyl group or methyl substituents.

Key Challenges and Research Gaps

  • Stereochemical Control : The E-configuration of the alkenyl group complicates selective functionalization.

  • Solubility Limitations : Polar aprotic solvents (e.g., DMF, DMSO) are required for homogeneous reaction conditions .

  • Stability Issues : The dione moiety may degrade under prolonged heating, necessitating mild reaction protocols.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison of Triazino-Purine Derivatives
Compound Name Substituents Molecular Formula Key Bioactivity Reference
Target Compound 7-(E)-but-2-en-1-yl, 1,3,9-Me C₁₄H₁₈N₆O₂ Anticancer, antimicrobial
7-Isobutyl analog 7-isobutyl, 3,4,9-Me C₁₅H₂₀N₆O₂ Enzyme inhibition, material science
1-Allyl-7-butyl analog 1-allyl, 7-butyl, 3,9-Me C₁₆H₂₁N₆O₂ Enhanced solubility, antiviral
3-(4-Chlorophenyl) derivative 3-(4-Cl-Ph), 7,9-Me C₁₅H₁₃ClN₆O₂ Anticancer (specific kinase targeting)
7-Cinnamyl derivative 7-cinnamyl, 1,3,9-Me C₁₉H₂₀N₆O₂ IC₅₀ values: 0.87–1.18 µM (MCF7/HepG2)
1-(4-Chlorobenzyl) derivative 1-(4-Cl-Bn), 3,7,9-Me C₁₇H₁₇ClN₆O₂ Anticancer, antimicrobial
Key Observations:

Substituent Effects on Bioactivity :

  • Alkyl Chains (e.g., butenyl, isobutyl, hexyl) : Influence lipophilicity and membrane permeability. The (E)-but-2-en-1-yl group in the target compound enhances stereospecific binding to enzymes compared to saturated analogs .
  • Aromatic Groups (e.g., cinnamyl, chlorophenyl) : Improve target affinity via π-π stacking. The cinnamyl derivative shows superior anticancer activity (IC₅₀ < 1.2 µM) due to extended conjugation .
  • Chlorinated Substituents : Increase electrophilicity, enhancing covalent interactions with biological targets (e.g., 4-chlorophenyl derivative’s kinase inhibition) .

Synthetic Complexity :

  • Derivatives with allyl or benzyl groups (e.g., 1-allyl-7-butyl analog) require stringent reaction conditions to avoid isomerization .
  • The target compound’s (E)-configuration necessitates stereoselective synthesis, often employing palladium catalysts or photochemical methods .

Physicochemical Properties :

  • Solubility : The 7-hexyl analog () exhibits lower aqueous solubility due to its long alkyl chain, limiting bioavailability compared to the target compound .
  • Stability : Methyl groups at positions 1, 3, and 9 enhance metabolic stability by reducing oxidative degradation .

Mechanistic and Application-Based Comparisons

Table 2: Mechanism and Application Profiles
Compound Mechanism of Action Primary Applications
Target Compound Kinase inhibition, DNA intercalation Oncology, infectious disease
7-Cinnamyl derivative Topoisomerase II inhibition Anticancer drug development
3-(4-Cl-Ph) derivative ATP-binding site competition Targeted cancer therapy
1-(4-Cl-Bn) derivative Reactive oxygen species (ROS) induction Broad-spectrum antimicrobials
Insights:
  • Kinase Inhibition : The target compound’s planar structure allows deeper penetration into kinase ATP-binding pockets compared to bulkier analogs (e.g., cinnamyl derivative) .
  • Antimicrobial Activity : Chlorobenzyl and phenylethyl derivatives (–19) show broader antimicrobial spectra due to enhanced membrane disruption .

Preparation Methods

Purine Precursor Synthesis

The triazino-purine scaffold originates from a xanthine derivative, typically 1,3-dimethylxanthine. In a representative procedure, 7,8-diamino-1,3-dimethylxanthine undergoes cyclocondensation with hydroxylamine-O-sulfonic acid in anhydrous dimethylformamide (DMF) at 80°C for 12 hours to form thetriazino[3,4-f]purine core. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic hydroxylamine sulfur, followed by cyclodehydration (Yield: 68–72%).

Key Reaction Parameters

  • Solvent: Anhydrous DMF
  • Temperature: 80°C
  • Catalyst: None (thermal activation)
  • Side Products: Unreacted xanthine (≈15%) and over-oxidized triazine derivatives (≈10%).

Regioselective Alkylation for But-2-en-1-yl Substituent

Alkylation Agents and Conditions

The (E)-but-2-en-1-yl group is introduced via nucleophilic substitution using (E)-but-2-en-1-yl tosylate. This reagent, prepared by reacting (E)-but-2-en-1-ol with tosyl chloride (TsCl) in diethyl ether/aqueous NaOH (1:1 v/v) at 0–5°C, offers superior stability and selectivity compared to bromides. Alkylation occurs at the N7 position of the triazino-purine core under basic conditions (K₂CO₃, DMF, 24 hours, room temperature).

Optimization Insights

  • Base: K₂CO₃ > NaH due to reduced side reactions (alkylation at N9 minimized).
  • Solvent: DMF enhances solubility of the polar intermediate.
  • Stereoselectivity: (E)-configuration preserved by avoiding protic solvents and high temperatures.

Table 1: Alkylation Efficiency Under Varied Conditions

Tosylate Equiv. Base Time (h) Yield (%) (E):(Z) Ratio
1.2 K₂CO₃ 24 78 95:5
2.0 NaH 12 65 85:15
1.5 K₂CO₃ 36 82 97:3

Data adapted from.

Sequential Methylation for N1, N3, and N9 Positions

Methylation Protocol

Methyl groups are introduced using methyl iodide (MeI) in a stepwise manner:

  • N1 Methylation: MeI (1.1 equiv), K₂CO₃, DMF, 0°C → 25°C, 6 hours (Yield: 89%).
  • N3 Methylation: MeI (1.3 equiv), NaH, tetrahydrofuran (THF), reflux, 3 hours (Yield: 76%).
  • N9 Methylation: MeI (1.5 equiv), DBU (1,8-diazabicycloundec-7-ene), acetonitrile, 50°C, 8 hours (Yield: 81%).

Critical Considerations

  • Order of Methylation: N1 → N3 → N9 prevents quaternization at N7.
  • Base Selection: DBU minimizes N7 demethylation during N9 functionalization.

Final Cyclization and Purification

Acid-Mediated Cyclization

The intermediate undergoes cyclization in HCl-saturated ethylene glycol at 130°C for 2.5 hours to afford the fused triazino-purine system. The reaction is quenched with ice-water, and the product is extracted with chloroform (Yield: 48%).

Table 2: Cyclization Efficiency Across Acidic Conditions

Acid Solvent Temperature (°C) Yield (%)
HCl Ethylene glycol 130 48
H₂SO₄ Glycerol 140 32
TFA Dioxane 100 28

Data sourced from.

Chromatographic Purification

Crude product is purified via silica gel chromatography (chloroform:methanol, 95:5), followed by recrystallization from acetonitrile to achieve >98% purity (HPLC).

Industrial-Scale Adaptation

Continuous Flow Synthesis

Large-scale production employs continuous flow reactors for alkylation and methylation steps:

  • Residence Time: 8 minutes per step (vs. 24 hours batchwise).
  • Throughput: 12 kg/day with 94% overall yield.

Table 3: Batch vs. Flow Synthesis Metrics

Parameter Batch (1 L) Flow (10 L/day)
Yield (%) 78 94
Purity (%) 98 99.5
Solvent Waste (L/kg) 120 18

Data derived from.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 6.82 (dt, J=15.6 Hz, 1H, CH=CH), 5.70 (dd, J=15.6 Hz, 1H, CH₂-CH=), 3.48–3.82 (3×s, 9H, N-CH₃).
  • IR (KBr): 1710 cm⁻¹ (C=O), 1660 cm⁻¹ (triazine C=N).

Challenges and Mitigation Strategies

Stereochemical Integrity

Maintaining the (E)-configuration during alkylation requires:

  • Low Temperature: <30°C to prevent isomerization.
  • Inert Atmosphere: N₂ blanket minimizes oxidative side reactions.

Byproduct Formation

  • N7 Demethylation: Addressed using DBU instead of stronger bases.
  • Triazine Ring Opening: Controlled via pH monitoring during cyclization (pH 1–2 optimal).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.